2,3-Dibromo-5-fluoropyridine

概要

説明

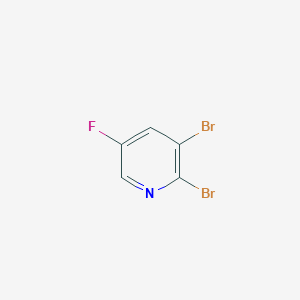

2,3-Dibromo-5-fluoropyridine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-fluoropyridine can be synthesized through the bromination of 5-fluoropyridineThis can be achieved by reacting 5-fluoropyridine with bromine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of appropriate solvents and catalysts can further enhance the efficiency of the process .

化学反応の分析

Types of Reactions

2,3-Dibromo-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules .

科学的研究の応用

Medicinal Chemistry Applications

Pharmaceutical Development

2,3-Dibromo-5-fluoropyridine is utilized as a molecular scaffold in the development of active pharmaceutical ingredients (APIs). Its unique electronic properties due to the presence of bromine and fluorine atoms allow for selective reactivity, making it suitable for various chemical transformations.

- Inhibitors of Neuropeptide Y Receptor Y5 : Research has shown that derivatives of this compound can act as potent inhibitors of neuropeptide Y receptor Y5, which is implicated in obesity and anxiety disorders. For instance, compounds synthesized from this scaffold have demonstrated significant activity in biological assays .

- Antiviral Agents : The compound has been explored for its potential as an inhibitor of the main protease of SARS-CoV-2. Modifications to the structure have resulted in compounds with low nanomolar potency against this viral target .

- Cancer Immunotherapy : The compound's derivatives have also been studied for their ability to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), an enzyme that plays a role in immune escape mechanisms in cancer .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The unique properties of this compound make it an ideal candidate for applications in organic electronics, particularly in the fabrication of OLEDs.

- Host Materials : It serves as a precursor for synthesizing host materials that exhibit high efficiency in OLED devices. Studies have reported the successful incorporation of this compound into complex molecular structures that enhance light emission properties .

Data Table: Summary of Applications

Synthesis and Reactivity Studies

The synthesis of this compound typically involves halogenation reactions and can be achieved through various synthetic routes. The compound's reactivity allows it to participate in several key reactions:

- Nucleophilic Substitution Reactions : The bromine substituents facilitate nucleophilic aromatic substitutions, which are crucial for creating more complex molecules from simpler precursors .

- Cross-Coupling Reactions : The compound can also undergo palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon and carbon-nitrogen bonds necessary for constructing diverse organic frameworks .

Case Study 1: Development of Neuropeptide Y Receptor Inhibitors

A study focused on modifying this compound to enhance its binding affinity towards neuropeptide Y receptors. Various substituents were introduced at different positions on the pyridine ring, leading to compounds with improved pharmacological profiles. The synthesized compounds were evaluated using radiolabeled binding assays demonstrating significant receptor inhibition.

Case Study 2: Synthesis of OLED Materials

Research was conducted on synthesizing new host materials for OLED applications using this compound as a core component. The resulting materials exhibited enhanced thermal stability and light-emitting efficiency compared to traditional OLED materials. These advancements indicate the potential for commercial applications in display technologies.

作用機序

The mechanism of action of 2,3-Dibromo-5-fluoropyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

類似化合物との比較

Similar Compounds

2,5-Dibromo-3-fluoropyridine: Another brominated fluoropyridine with bromine atoms at the 2 and 5 positions.

2,3,5-Trifluoropyridine: A fluorinated pyridine with three fluorine atoms at the 2, 3, and 5 positions.

5-Chloro-2,3-difluoropyridine: A chlorinated and fluorinated pyridine with chlorine and fluorine atoms at the 5, 2, and 3 positions, respectively.

Uniqueness

2,3-Dibromo-5-fluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .

生物活性

2,3-Dibromo-5-fluoropyridine (DBFP) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by two bromine atoms and one fluorine atom on the pyridine ring, suggests a range of interactions with biological targets. This article aims to explore the biological activity of DBFP, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C5H2Br2FN

- Molecular Weight : 232.88 g/mol

- Structure : The compound features a pyridine ring with substitutions at positions 2, 3 (bromine) and 5 (fluorine), which significantly influence its reactivity and biological interactions.

The biological activity of DBFP can be attributed to its ability to interact with various biomolecules through:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Halogen Bonding : The presence of bromine and fluorine allows for non-covalent interactions that can stabilize binding to biological targets.

- Enzyme Inhibition : DBFP has been noted to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .

Anticancer Activity

Research indicates that DBFP exhibits significant anticancer properties. In studies involving L1210 mouse leukemia cells, compounds similar to DBFP showed potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved the release of nucleotide analogs that interfere with DNA synthesis.

Antimicrobial Activity

DBFP has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains. For instance, derivatives containing pyridine rings have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against gram-positive bacteria like Staphylococcus aureus . This suggests potential applications in developing new antibiotics.

Study 1: Anticancer Properties

In a study focusing on the synthesis of novel phosphoramidate prodrugs, derivatives of DBFP were synthesized and tested against L1210 cells. The results revealed a significant growth inhibition effect, indicating the potential for further development into therapeutic agents for leukemia .

Study 2: Antimicrobial Evaluation

Another study evaluated the antibacterial activity of pyridine derivatives including DBFP. The results indicated strong inhibitory effects against Streptococcus pneumoniae and Enterococcus faecalis, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The following table compares DBFP with related compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-Amino-3-bromo-5-fluoropyridine | Amino group at position 2 | 0.77 |

| 3-Bromo-5-fluoro-4-methylpyridine | Methyl group at position 4 | 0.72 |

| 2-Bromo-5-fluoro-3-methylpyridine | Methyl group at position 3 | 0.70 |

| 2,5-Dibromo-3-fluoropyridine | Dibromination at positions 2 and 5 | Not specified |

DBFP's unique combination of halogen substitutions imparts distinct chemical reactivity and biological activity compared to its analogs.

特性

IUPAC Name |

2,3-dibromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628596 | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878207-82-0 | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。